A Technical Guide to the Spectroscopic Characterization of 4-(3-Oxocyclohexyl)butanenitrile
A Technical Guide to the Spectroscopic Characterization of 4-(3-Oxocyclohexyl)butanenitrile
Abstract
This guide provides a comprehensive analysis of the key spectroscopic data essential for the structural elucidation and characterization of 4-(3-Oxocyclohexyl)butanenitrile (C₁₀H₁₅NO, Molecular Weight: 165.23 g/mol ). Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted data for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The causality behind spectral features is explained, and field-proven experimental protocols are detailed to ensure data integrity and reproducibility. This guide serves as an authoritative reference for the unambiguous identification of this bifunctional molecule.
Introduction: The Structural Imperative
4-(3-Oxocyclohexyl)butanenitrile is a molecule incorporating two key functional groups: a ketone within a cyclohexane ring and a terminal nitrile group on a butyl side chain. This unique combination makes it a potentially valuable building block in organic synthesis and medicinal chemistry. Accurate and comprehensive characterization is paramount to confirm its structural identity, assess purity, and understand its chemical behavior. Spectroscopic methods provide a non-destructive and highly informative means to achieve this. This guide will deconstruct the predicted spectroscopic signature of the molecule, offering a roadmap for its synthesis, verification, and application.
Infrared (IR) Spectroscopy: Identifying the Core Functional Groups
Infrared spectroscopy is a foundational technique for identifying the functional groups present in a molecule. The principle lies in the absorption of specific frequencies of infrared light, which correspond to the vibrational energies of chemical bonds. For 4-(3-Oxocyclohexyl)butanenitrile, two distinct and strong absorptions are expected to be the most diagnostic features of its IR spectrum.
The saturated ketone (C=O) within the six-membered ring will produce a strong, sharp absorption peak. For a typical cyclohexanone, this peak appears around 1715 cm⁻¹.[1][2] The nitrile group (C≡N) also gives rise to a characteristic sharp absorption, which is typically found in the 2260-2240 cm⁻¹ region for saturated nitriles.[3][4][5] This region has few other interfering absorptions, making the nitrile peak a highly reliable indicator.[6]
Predicted IR Absorption Data for 4-(3-Oxocyclohexyl)butanenitrile
| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity |
| ~2925, ~2855 | C-H (sp³) | Alkane (Cyclohexyl & Butyl) | Strong, Sharp |
| ~2250 | C≡N | Nitrile | Medium-Strong, Sharp |
| ~1715 | C=O | Ketone (Cyclic) | Strong, Sharp |
| ~1450 | C-H (Scissoring) | Methylene (-CH₂-) | Medium |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the FT-IR spectrometer is purged and a background spectrum is collected to subtract atmospheric H₂O and CO₂ signals.[7]
-
Sample Preparation: Place a single drop of neat 4-(3-Oxocyclohexyl)butanenitrile (as it is a yellow oil) directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Initiate the scan. A typical acquisition involves 32-64 scans at a resolution of 4 cm⁻¹.[7]
-
Data Processing: The resulting spectrum is processed (baseline corrected, if necessary) and analyzed for the key absorption bands detailed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of each proton (¹H) and carbon (¹³C) nucleus, a detailed structural map can be constructed.
¹H NMR Spectroscopy: Proton Environments and Connectivity
In the ¹H NMR spectrum, protons in different electronic environments will resonate at different frequencies (chemical shifts). The protons alpha to the carbonyl group and the nitrile group are expected to be the most deshielded (shifted downfield).
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Label | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ha | 2.35 | t | 2H | -CH₂-CN |
| Hb | 2.20 - 2.50 | m | 4H | -C(=O)-CH₂- & -CH₂-CH(ring)- |
| Hc | 1.40 - 2.10 | m | 8H | Remaining Ring & Chain -CH₂- and -CH- |
| Hd | 1.75 | m | 2H | -CH₂-CH₂-CN |
Causality: The protons at Ha are adjacent to the electron-withdrawing nitrile group, shifting them downfield to ~2.35 ppm. The protons at Hb are alpha to the carbonyl group, which also deshields them significantly. The remaining protons on the cyclohexane ring and the butyl chain (Hc and Hd ) will appear as a complex series of overlapping multiplets in the more shielded upfield region.
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. The carbonyl and nitrile carbons are particularly diagnostic due to their large chemical shifts.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Approx. Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 210.5 | C | C=O (Ketone) |
| 119.5 | C | C≡N (Nitrile) |
| 40-50 | CH, CH₂ | Carbons α to C=O |
| 20-40 | CH, CH₂ | Remaining Ring & Chain Carbons |
| 17.0 | CH₂ | -CH₂-CN |
Causality: The carbonyl carbon resonates significantly downfield (~210.5 ppm) due to the strong deshielding effect of the double-bonded oxygen atom.[8] The nitrile carbon appears around 119.5 ppm.[5][6] The remaining sp³ hybridized carbons of the ring and chain will be found in the 20-50 ppm range. Techniques like DEPT-135 can be used to differentiate CH/CH₃ (positive signals) from CH₂ (negative signals) to aid in specific assignments.
Experimental Workflow and Protocol
The acquisition of high-quality NMR data follows a precise workflow to ensure sample integrity and spectral resolution.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
-
Sample Preparation: Accurately weigh 5-10 mg of 4-(3-Oxocyclohexyl)butanenitrile and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[9]
-
Shimming: The magnetic field is homogenized by a process called shimming, which is crucial for obtaining sharp, well-resolved peaks.[10]
-
Acquisition: Set the appropriate acquisition parameters (e.g., spectral width, number of scans) and run the ¹H, ¹³C, and DEPT experiments.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues to its structure. Using a hard ionization technique like Electron Ionization (EI), we can predict key fragments.
The molecular formula C₁₀H₁₅NO gives a molecular weight of 165.12. The presence of a single nitrogen atom means the molecular ion peak (M⁺) should have an odd m/z value, consistent with the Nitrogen Rule .[11]
Predicted Mass Spectrometry Fragmentation
| m/z Value | Proposed Fragment | Notes |
| 165 | [C₁₀H₁₅NO]⁺ | Molecular Ion (M⁺) |
| 124 | [M - C₃H₅]⁺ | Loss of allyl radical from the ring |
| 97 | [C₆H₉O]⁺ | Loss of butanenitrile side chain |
| 82 | [C₅H₆O]⁺ | Further fragmentation of the ring |
| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ | Common fragment from cyclohexanone ring cleavage[12] |
| 41 | [C₃H₅]⁺ or [C₂H₃N]⁺ | Allyl cation or fragment from nitrile side chain |
Proposed Fragmentation Pathway
The primary fragmentation is expected to occur via alpha-cleavage adjacent to the carbonyl group, a characteristic fragmentation pathway for cyclic ketones.[12][13]
Caption: A proposed EI fragmentation pathway for 4-(3-Oxocyclohexyl)butanenitrile.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared. The sample is introduced into the ion source, where the solvent is removed under vacuum.
-
Ionization: The gaseous analyte molecules are bombarded with a high-energy electron beam (typically 70 eV), causing an electron to be ejected, forming a radical cation (the molecular ion).[14]
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged ions and neutral radicals.
-
Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Integrated Spectroscopic Analysis: A Self-Validating System
The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they create a self-validating system.
-
IR confirms the presence of the ketone and nitrile functional groups.
-
MS confirms the molecular weight (165 g/mol ) and provides fragmentation patterns consistent with the proposed structure.
-
¹³C NMR confirms the presence of 10 unique carbons, including the characteristic carbonyl and nitrile carbons.
-
¹H NMR confirms the number and connectivity of protons, aligning with the carbon skeleton deduced from ¹³C NMR.
The convergence of these distinct datasets provides an unambiguous and trustworthy confirmation of the structure of 4-(3-Oxocyclohexyl)butanenitrile, fulfilling the requirements for rigorous scientific and developmental applications.
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